molecular formula C28H24FN7O B2678062 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 920227-86-7

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2678062
CAS No.: 920227-86-7
M. Wt: 493.546
InChI Key: USIZHBJEMVYNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C28H24FN7O and its molecular weight is 493.546. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity and Chemical Synthesis

  • 5-HT2 Antagonist Activity : Research has identified compounds with structures similar to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone exhibiting significant 5-HT2 antagonist activity. One study highlights the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, identifying compounds with potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. This suggests the central role of these chemical structures in developing 5-HT2 antagonists (Watanabe et al., 1992).

  • Antihypertensive Agents : Another study reports the synthesis of new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents, demonstrating the chemical's relevance in creating compounds with promising antihypertensive activity. This indicates its utility in medicinal chemistry, particularly in managing hypertension (Bayomi et al., 1999).

  • Antimicrobial Activities : Compounds with similar structures to the chemical have been synthesized and evaluated for their antimicrobial activities. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were created, demonstrating good to moderate activities against test microorganisms. This highlights the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Properties and Synthesis Approaches

  • Chemical Synthesis and Properties : The chemical's core structure has been used in the synthesis of various compounds with potential biological activities. Studies have detailed the synthesis of different derivatives, showcasing the versatile applications of this compound in chemical research. For instance, research on the synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines as anticancer agents provides insights into the chemical's role in inhibiting tubulin binding, offering a unique mechanism of action for anticancer therapies (Zhang et al., 2007).

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN7O/c29-22-12-7-13-23(18-22)36-27-25(32-33-36)26(30-19-31-27)34-14-16-35(17-15-34)28(37)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18-19,24H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZHBJEMVYNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.